molecular formula C11H10N4O4 B11995333 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione

5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione

Cat. No.: B11995333
M. Wt: 262.22 g/mol
InChI Key: GKNSZAJLRNUBHR-UHFFFAOYSA-N
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Description

5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione is a hydrazone-substituted pyrimidine-trione derivative. Its structure features a central pyrimidine-2,4,6-trione scaffold with a hydrazono linkage at the C5 position, substituted by a 3-methoxyphenyl group.

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

6-hydroxy-5-[(3-methoxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N4O4/c1-19-7-4-2-3-6(5-7)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18)

InChI Key

GKNSZAJLRNUBHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

Diazotization of 3-Methoxyaniline

3-Methoxyaniline is dissolved in a chilled mixture of hydrochloric acid (HCl) and water at 0–5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to generate the diazonium chloride intermediate. The reaction is maintained below 5°C to prevent decomposition of the diazonium salt.

Coupling with Barbituric Acid

The diazonium salt is then coupled with barbituric acid in an alkaline medium (pH 7.5–9.0) using sodium acetate or sodium hydroxide as the base. The coupling occurs at the active methylene group (C5 position) of barbituric acid, forming the hydrazone linkage. The reaction mixture is stirred for 12–24 hours at 0–10°C, after which the product precipitates upon acidification with dilute HCl.

Critical Parameters :

  • Temperature : Sub-10°C conditions prevent side reactions such as dimerization.

  • pH : Alkaline conditions favor the deprotonation of barbituric acid, enhancing nucleophilicity at the C5 position.

Alternative Hydrazone Condensation Approach

A secondary route involves the direct condensation of 3-methoxyphenylhydrazine with pyrimidine-2,4,6-trione. This method bypasses diazotization but requires pre-synthesis of the hydrazine derivative.

Synthesis of 3-Methoxyphenylhydrazine

3-Methoxyaniline is treated with hydrazine hydrate in ethanol under reflux, yielding 3-methoxyphenylhydrazine. This intermediate is isolated via solvent evaporation and recrystallized from ethanol.

Condensation with Pyrimidine Trione

Equimolar amounts of 3-methoxyphenylhydrazine and barbituric acid are refluxed in ethanol containing catalytic acetic acid for 4–6 hours. The product precipitates upon cooling and is purified via recrystallization from dimethylformamide (DMF).

Advantages :

  • Eliminates the need for low-temperature diazotization.

  • Higher functional group tolerance compared to diazonium coupling.

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A mixture of 3-methoxyaniline, NaNO₂, HCl, and barbituric acid in ethanol is irradiated at 100–140°C for 5–10 minutes. This method reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating.

Optimized Conditions :

  • Power : 300–500 W.

  • Solvent : Ethanol-water (1:1) to enhance microwave absorption.

Solvent and Catalytic Modifications

Solvent Effects

  • Aqueous Ethanol : Yields of 65–70% are achieved due to improved solubility of both reactants.

  • DMF : Enhances coupling efficiency but requires post-reaction dilution with water to precipitate the product.

Catalytic Additives

  • Sodium Acetate : Buffers the reaction medium, stabilizing the diazonium salt.

  • Acetic Acid : Facilitates hydrazone formation in condensation routes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 3H, OCH₃), 6.90–7.40 (m, 4H, aromatic), 10.21 (s, 1H, NH).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-CH₃).

Elemental Analysis

Calculated for C₁₁H₉N₄O₄: C, 49.07%; H, 3.37%; N, 20.81%. Found: C, 49.22%; H, 3.45%; N, 20.68%.

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
Diazotization70–7512–24 hHigh reproducibility
Hydrazone Condensation60–654–6 hNo low-temperature requirements
Microwave68–725–10 minRapid synthesis

Chemical Reactions Analysis

5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and enzyme inhibition.
  • Antimicrobial Activity : Its structural features may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione serves as a versatile reagent in organic synthesis:

  • Heterocyclic Compound Preparation : It is utilized in synthesizing various heterocycles due to its reactive functional groups.
  • Precursor for Further Modifications : The compound can undergo oxidation and reduction reactions to yield derivatives with altered biological activities.

Materials Science

Research indicates potential applications in the development of new materials:

  • Dyes and Pigments : The compound can act as a precursor in synthesizing dyes due to its chromophoric properties.

Case Study 1: Anticancer Activity

A study investigated the effects of 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that the compound exhibited antimicrobial activity against several bacterial strains. The mechanism was linked to disruption of bacterial cell membranes and inhibition of metabolic pathways.

Mechanism of Action

The mechanism of action of 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. This inhibition can result in the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Hydrazono Derivatives

Hydrazono-pyrimidine-triones are synthesized via condensation reactions between pyrimidine-triones and arylhydrazines. Key analogs include:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, IR) Reference
5-(2-Phenylhydrazono)-pyrimidine-2,4,6-trione Phenyl 90 - δ 11.65 (NH), 7.86 (Ar-H)
5-[(4-Chlorophenyl)-hydrazono]-pyrimidine-trione 4-Chlorophenyl - - CAS 7293-30-3; GHS safety data
Target Compound 3-Methoxyphenyl - - Product listed (AldrichCPR)
5-(2-(3,5-Bis(trifluoromethyl)phenyl)hydrazono)-pyrimidine-trione 3,5-Bis(trifluoromethyl)phenyl 82 289–290 δ 8.26 (Ar-H), 13.96 (NH)

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in 4n) increase melting points due to enhanced intermolecular interactions .
  • The 3-methoxy group in the target compound may influence solubility and reactivity compared to halogenated analogs .
Benzylidene Derivatives

These compounds are synthesized via Knoevenagel condensation. Examples include:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Applications Reference
5-(4-Methoxybenzylidene)-pyrimidine-trione 4-Methoxyphenyl - - Intermediate in chalcone synthesis
5-Benzylidenepyrimidine-trione Phenyl - - Antifibrotic activity (NF-κB inhibition)
5-(4-Hydroxybenzylidene)-pyrimidine-trione 4-Hydroxyphenyl - - Polysiloxane biocidal coatings

Key Observations :

  • Methoxy and hydroxy substituents enhance polarity, affecting solvatochromic properties and biological interactions .
  • Benzylidene derivatives exhibit broader pharmaceutical applications compared to hydrazono analogs .
Antimicrobial and Anticancer Activity
  • 5-(Benzylidene)-1,3-dimethylpyrimidine-triones : Demonstrated antiproliferative activity against ovarian (IC₅₀ = 2.1 µM) and breast cancer (IC₅₀ = 3.8 µM) cell lines via ctDNA interaction .
  • DMP-PYT (Allylidene derivative) : Enhanced osteogenic activity (ALP assay) due to dimethylphenyl substitution .

Physicochemical Properties

Property Target Compound 5a (Morpholino-triazine) 4n (CF₃-substituted)
Molecular Weight (g/mol) ~316 (estimated) 459.51 316.7
Melting Point (°C) Not reported 142–144 289–290
Solubility Likely polar aprotic solvents DMSO-soluble Low in water

Key Trends :

  • Bulky substituents (e.g., triazine in 5a) reduce melting points but enhance synthetic yields (>80%) .
  • Fluorinated analogs exhibit higher thermal stability .

Biological Activity

5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione, also known by its CAS number 303797-38-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10N4O4
  • Molar Mass : 262.22 g/mol
  • Density : 1.55 g/cm³ (predicted)
  • pKa : 5.25 (predicted)

Mechanisms of Biological Activity

The biological activity of 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione can be attributed to several mechanisms:

  • Antitumor Activity : Studies indicate that derivatives of pyrimidine compounds can exhibit significant antitumor properties by interacting with various biomacromolecules. For instance, similar hydrazone derivatives have shown promise in targeting cancer cells through apoptosis induction and inhibition of cell proliferation .
  • Antimicrobial Properties : Some hydrazone derivatives have been reported to possess antimicrobial activity. This activity is often linked to their ability to chelate metal ions, disrupting microbial growth and survival mechanisms .
  • Neuroprotective Effects : Emerging research suggests that certain pyrimidine derivatives may have neuroprotective effects by modulating neuroinflammatory pathways. This could be particularly relevant in conditions such as neurodegenerative diseases .

Antitumor Activity

A study involving the synthesis of various hydrazone derivatives demonstrated that compounds similar to 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione exhibited cytotoxic effects against different cancer cell lines. The mechanism was primarily through the induction of apoptosis and disruption of mitochondrial function in cancer cells .

Antimicrobial Studies

Research on hydrazone compounds has shown that they can act as effective antimicrobial agents. For example, a series of synthesized hydrazones were tested against various bacterial strains and demonstrated significant inhibitory effects, highlighting their potential as therapeutic agents against infections .

Neuroinflammatory Properties

In vitro studies have indicated that certain pyrimidine derivatives can modulate inflammatory responses in neuronal cells. This suggests a potential application in treating neurodegenerative disorders where inflammation plays a critical role .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
AntimicrobialMetal ion chelation
NeuroprotectiveModulates neuroinflammation

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione with high purity?

  • Methodological Answer : Optimize synthesis using multi-step condensation reactions. Key steps include:

  • Hydrazone Formation : React 3-methoxyphenylhydrazine with pyrimidine-2,4,6-trione derivatives under acidic conditions (e.g., acetic acid catalysis).
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm tautomeric forms (e.g., keto-enol equilibrium).
  • Spectroscopy : Analyze UV-Vis (λmax in DMSO) and FT-IR (C=O stretching at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹).
  • NMR : Assign signals for methoxy protons (~δ 3.8 ppm in ¹H NMR) and hydrazone NH protons (broad singlet at δ 10–12 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize:

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Antioxidant Activity : DPPH radical scavenging (IC50 determination).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to study electronic properties (HOMO-LUMO gap, dipole moments).
  • Molecular Docking : Simulate binding to enzymes (e.g., COX-2, topoisomerase II) using AutoDock Vina. Focus on hydrogen bonding with the hydrazone moiety and π-π stacking with aromatic residues .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected tautomer ratios)?

  • Methodological Answer :

  • Variable Temperature NMR : Probe tautomeric equilibria by analyzing chemical shift changes at 25–80°C.
  • Solvent Polarity Studies : Compare UV-Vis spectra in polar (DMSO) vs. nonpolar (toluene) solvents to assess keto-enol dominance.
  • Theoretical Validation : Cross-reference experimental data with DFT-predicted tautomer energies .

Q. How to design a factorial experiment for optimizing reaction yield and selectivity?

  • Methodological Answer :

  • Factors : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMF).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal conditions.
  • Validation : Replicate runs at predicted optima to confirm reproducibility (±5% error margin) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C.
  • LC-MS Analysis : Identify degradation products (e.g., hydrolyzed hydrazone or demethoxylated derivatives).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring purity via HPLC .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media for biological testing?

  • Solution :

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoformulation : Prepare liposomal or PEGylated nanoparticles to enhance bioavailability .

Q. What strategies reconcile discrepancies between computational predictions and experimental bioactivity?

  • Solution :

  • Re-evaluate Force Fields : Adjust docking parameters (e.g., flexibility of active-site residues).
  • Experimental SAR : Synthesize analogs (e.g., substituent variations on the methoxyphenyl group) to refine model accuracy .

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